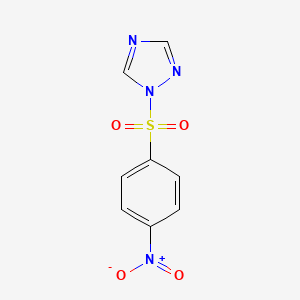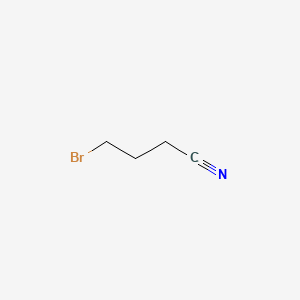
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
Description
The compound "1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring with three nitrogen atoms. This particular derivative is characterized by the presence of a sulfonyl group attached to a nitrophenyl moiety, which may contribute to its potential biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of triazole derivatives, such as 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, often involves the use of sulfone reagents as building blocks. For instance, β-keto sulfones and β-nitrile sulfones have been utilized in the Dimroth cyclization to yield 1,2,3-triazoles under mild conditions, indicating the high nucleophilicity of sulfonylmethylenic compounds . Additionally, 1-sulfonyl-1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, serving as stable precursors to various metal-carbene complexes .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their reactivity and biological activity. For example, the crystal structure of a related compound, 4-nitrophenyl[bis(ethylsulfonyl)]methane complexed with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, shows proton transfer leading to an ion pair with hydrogen bonds between the N-H protons of the protonated molecule and sulfonyl oxygens . This suggests that similar interactions may be present in the structure of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, potentially affecting its reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of sulfonyl-triazoles is diverse, with the ability to undergo various chemical transformations. For instance, N-sulfonyl-1,2,3-triazoles can react with alkynes in the presence of a nickel(0)/phosphine catalyst to yield substituted pyrroles . Moreover, sulfonylation of NH-1,2,3-triazoles with sodium sulfinates and thiosulfonates has been achieved under metal-free conditions, leading to the formation of N2-sulfonyl triazoles . The reactivity of 1,5-disubstituted sulfonyl-triazoles has been explored under thermolytic or metal-catalyzed conditions, resulting in the synthesis of α-sulfonyl nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole are influenced by its molecular structure. The presence of the nitro and sulfonyl groups is likely to affect its solubility, stability, and reactivity. For example, the nitro group can participate in electron-withdrawing interactions, while the sulfonyl group can enhance the compound's acidity and reactivity in sulfonylation reactions . The stability of sulfonyl-triazoles as precursors to reactive intermediates, such as Rh-azavinyl carbenes, suggests that they can be used in various synthetic applications .
Scientific Research Applications
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are recognized for their broad spectrum of biological activities, making them significant in the development of new drugs. These compounds offer diverse structural variations, which allow for the exploration of their potential uses in various biological targets. The interest in triazole derivatives stems from their presence in pharmaceuticals and their application in addressing diseases, showcasing their importance in medicinal chemistry (Ferreira et al., 2013).
Biological Activities and Applications
1,2,4-Triazole derivatives exhibit a wide range of biological activities including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The exploration of new synthesis methods and biological evaluation of these compounds is ongoing, highlighting their potential in creating therapeutically active agents. Their ability to act against several neglected diseases and their role in the development of new pharmaceutical entities is particularly noteworthy (Ohloblina, 2022).
Synthesis and Chemical Properties
The synthesis of 1,2,3-triazole derivatives, including 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, involves various synthetic routes that are crucial for developing biologically active compounds. The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method in the synthesis of these derivatives, offering a pathway to create complex molecules with high yields and selectivity. This method highlights the importance of 1,2,3-triazoles in drug discovery and material science due to their significant dipole moment and stability (Kaushik et al., 2019).
Antibody-Based Analytical Methods
The application of 1,2,4-triazole derivatives extends into analytical methods, where they are used in the development of immunoassays and biosensors. This application is crucial for environmental and food research, demonstrating the versatility of triazole derivatives beyond their pharmaceutical use. Their role in the detection of various substances showcases the adaptability and importance of these compounds in scientific research (Fránek & Hruška, 2018).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole-based compounds are also promising in the development of proton-conducting fuel cell membranes. These materials offer improved thermal stability, electrochemical stability, and high ionic conductivity, highlighting the potential of 1,2,4-triazoles in energy and material science applications (Prozorova & Pozdnyakov, 2023).
properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOLKQVFZCVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206461 | |
| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole | |
CAS RN |
57777-84-1 | |
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)









